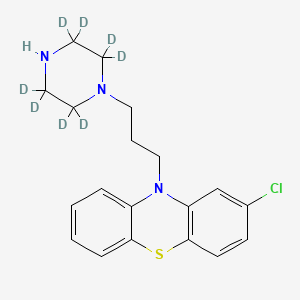
Barbacarpan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbacarpan, also known as this compound, is a naturally occurring organic compound belonging to the class of pterocarpans. It is a yellow crystalline powder with a distinct aromatic odor. This compound is primarily derived from the plant Crotalaria barbata and is known for its various biological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Barbacarpan is typically isolated from the chloroform-soluble fraction of an alcoholic extract of the dried aerial parts of Crotalaria barbata . The extraction process involves the following steps:
Solvent Extraction: The dried plant material is subjected to solvent extraction using chloroform or other suitable solvents.
Fractionation: The chloroform extract is then fractionated to isolate the desired compound.
Purification: The isolated compound is purified using techniques such as crystallization, filtration, and drying.
Análisis De Reacciones Químicas
Barbacarpan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic positions. Halogenation and nitration are common substitution reactions.
Hydrolysis: Hydrolysis of this compound can yield various hydroxy derivatives.
Aplicaciones Científicas De Investigación
Barbacarpan has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in various chemical studies due to its well-defined structure and properties.
Biology: It is studied for its biological activities, including its role as an antioxidant, antibacterial, and anti-inflammatory agent.
Medicine: this compound is investigated for its potential anticancer properties and its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of Barbacarpan involves its interaction with various molecular targets and pathways. It exerts its effects through the following mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits the growth of bacteria.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparación Con Compuestos Similares
Barbacarpan is unique among pterocarpans due to its specific structure and biological activities. Similar compounds include:
Pterocarpan: A class of compounds with similar structural features but different biological activities.
Medicarpin: Another pterocarpan with notable antifungal and anticancer properties.
Homopterocarpin: Known for its ability to induce apoptosis in cancer cells.
This compound stands out due to its distinct aromatic odor and its wide range of biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
(1R,12R)-7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-10(2)17-8-14-16(23-17)6-5-12-15-9-22-18-7-11(21)3-4-13(18)20(15)24-19(12)14/h3-7,15,17,20-21H,1,8-9H2,2H3/t15-,17?,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIZRSMIUOYJNY-NUSPTKLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)







![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)
